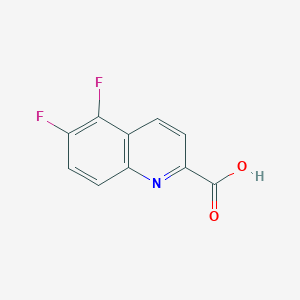

5,6-Difluoroquinoline-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H5F2NO2 |

|---|---|

Molecular Weight |

209.15 g/mol |

IUPAC Name |

5,6-difluoroquinoline-2-carboxylic acid |

InChI |

InChI=1S/C10H5F2NO2/c11-6-2-4-7-5(9(6)12)1-3-8(13-7)10(14)15/h1-4H,(H,14,15) |

InChI Key |

QTIZLLQSMKIDQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C1C(=C(C=C2)F)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Difluoroquinoline 2 Carboxylic Acid

Retrosynthetic Analysis of the Quinoline (B57606) Core with Difluoro Substitution

A retrosynthetic analysis of 5,6-Difluoroquinoline-2-carboxylic acid suggests several logical disconnections to identify potential starting materials. The primary disconnection breaks the bonds forming the pyridine (B92270) ring of the quinoline system, leading back to a substituted aniline (B41778) and a three-carbon carbonyl compound.

Specifically, the target molecule can be retrosynthetically disconnected via established quinoline syntheses such as the Doebner, Combes, or Friedländer reactions. This approach points to 3,4-difluoroaniline as a key precursor, which would provide the 5,6-difluoro substitution pattern on the resulting quinoline ring. The remaining portion of the quinoline ring, including the carboxylic acid at the 2-position, would originate from a suitable three-carbon electrophilic synthon.

For instance, a Doebner-type reaction would involve the reaction of 3,4-difluoroaniline with an α,β-unsaturated carbonyl compound. To achieve the 2-carboxylic acid functionality, pyruvic acid or a derivative is a logical choice for the carbonyl component. This leads to the following retrosynthetic pathway:

This analysis forms the basis for designing both direct and indirect synthetic strategies.

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the this compound skeleton in a single or a few convergent steps. These methods often rely on classical cyclization reactions.

Cyclization Reactions

The Doebner reaction, a variation of the Doebner-von Miller reaction, provides a direct route to quinoline-4-carboxylic acids through the reaction of an aniline, an aldehyde, and pyruvic acid. wikipedia.org A modification of this reaction, omitting the aldehyde, can lead to 2-substituted quinolines. Specifically, the reaction of 3,4-difluoroaniline with pyruvic acid under acidic conditions could theoretically yield 5,6-difluoro-2-methylquinoline-4-carboxylic acid, which is not the target molecule. A more direct approach to the 2-carboxylic acid would be a variation of the Friedländer synthesis.

The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. google.com For the synthesis of the target compound, a potential route involves the reaction of 2-amino-3,4-difluorobenzaldehyde with a pyruvate (B1213749) derivative.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 2-amino-3,4-difluorobenzaldehyde | Ethyl pyruvate | Acid or Base | Ethyl 5,6-difluoroquinoline-2-carboxylate | google.com |

The resulting ester can then be hydrolyzed to the desired carboxylic acid.

Functional Group Interconversions on Precursors

This strategy involves modifying a precursor molecule to create the necessary functionality for a subsequent cyclization reaction. For example, a suitable difluorinated aniline can be acylated with a reagent that introduces the three-carbon chain required for quinoline formation.

A plausible route starts with the acylation of 3,4-difluoroaniline with a derivative of pyruvic acid, followed by an intramolecular cyclization.

Indirect Synthetic Pathways via Precursor Derivatization

Indirect pathways involve the synthesis of a substituted quinoline precursor, which is then further modified to introduce the carboxylic acid group.

Reactions of Substituted Anilines and Carbonyl Compounds

Several named reactions are central to the synthesis of quinolines from anilines and carbonyl compounds. These reactions can be adapted for the synthesis of a 5,6-difluoroquinoline precursor.

The Combes quinoline synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions. researchgate.net For the target molecule, 3,4-difluoroaniline could be reacted with a β-ketoester, such as ethyl acetoacetate, to form a 2-methyl-4-hydroxy-5,6-difluoroquinoline derivative. While not directly yielding the target, this intermediate provides the core quinoline structure.

The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org The reaction of 3,4-difluoroaniline with an appropriate α,β-unsaturated aldehyde or ketone could yield a substituted 5,6-difluoroquinoline. For example, reaction with crotonaldehyde would yield 5,6-difluoro-2-methylquinoline. This intermediate could then undergo oxidation of the methyl group to a carboxylic acid.

Table of Plausible Precursor Syntheses:

| Reaction Name | Aniline Precursor | Carbonyl Precursor | Resulting Quinoline Precursor |

| Combes Synthesis | 3,4-Difluoroaniline | Ethyl acetoacetate | 5,6-Difluoro-4-hydroxy-2-methylquinoline |

| Doebner-von Miller | 3,4-Difluoroaniline | Crotonaldehyde | 5,6-Difluoro-2-methylquinoline |

Annulation Strategies

Annulation strategies involve the formation of the pyridine ring onto the pre-existing difluorobenzene ring of the aniline. These methods often provide good control over the substitution pattern. A relevant example is the synthesis of a 6,7-difluoro-4-hydroxyquinoline-3-carboxylate derivative starting from 3,4-difluoroaniline. While this leads to a different isomer and substitution pattern, the general strategy of building the quinoline ring from a difluoroaniline is applicable.

A potential annulation strategy for the target compound could involve the reaction of 3,4-difluoroaniline with a reagent that provides the C2-C3-C4 fragment of the quinoline ring. For example, reaction with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization is a common method for preparing 4-hydroxyquinoline-3-carboxylates. A similar strategy with a different three-carbon component could potentially lead to the desired 2-carboxylic acid derivative.

Green Chemistry Protocols in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sruc.ac.uk For the synthesis of fluoroquinolone derivatives, this involves developing novel, recyclable, and environmentally friendly catalysts and solvents, and employing energy-efficient techniques like microwave irradiation. sruc.ac.ukijbpas.com Conventional methods often suffer from drawbacks such as the use of costly and toxic reagents, large volumes of harmful solvents, and high energy consumption. sruc.ac.ukscielo.org.mx

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and less wasteful than stoichiometric reactions. In the context of quinoline synthesis, various acid and base catalysts are employed to facilitate the crucial cyclocondensation steps.

Classic quinoline syntheses like the Friedländer, Pfitzinger, or Doebner-von Miller reactions traditionally use strong acids or bases. alfa-chemistry.comwikipedia.org The Friedländer synthesis, for instance, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group and can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. alfa-chemistry.com The Pfitzinger reaction utilizes isatin (B1672199) and a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. wikipedia.org

While no specific literature was found detailing the use of boric acid for the synthesis of this compound, its role as a mild, inexpensive, and environmentally benign Lewis acid catalyst in other organic transformations is well-documented. researchgate.net Boric acid has been effectively used to catalyze condensation reactions, such as the formation of amides from carboxylic acids and amines. orgsyn.org Its mechanism often involves activating a carbonyl group, making it more susceptible to nucleophilic attack. Given this function, boric acid presents a potential green alternative to harsher acid catalysts in reactions like the Friedländer or Pfitzinger synthesis. A hypothetical application in a Pfitzinger-type reaction would involve the activation of the ketone in isatin by boric acid, facilitating its condensation with the second carbonyl component. The mild nature of boric acid could lead to cleaner reactions with fewer side products and easier workup.

The following table illustrates a selection of catalysts used in various quinoline synthesis methods, highlighting the trend towards milder and more sustainable options.

| Catalyst Type | Example Catalyst | Reaction | Advantages/Context |

| Brønsted Acid | p-Toluenesulfonic acid | Friedländer Synthesis | Effective, but can require harsh conditions and neutralization. |

| Lewis Acid | Neodymium(III) nitrate | Friedländer Synthesis | High efficiency, but involves rare-earth metals. organic-chemistry.org |

| Heteropoly Acid | Silver Phosphotungstate | Friedländer Synthesis | Recyclable solid acid catalyst, promoting greener processing. organic-chemistry.org |

| Potential Green Catalyst | Boric Acid | Pfitzinger/Friedländer | Inexpensive, low toxicity, mild Lewis acidity; potential for cleaner reactions. researchgate.net |

| Nanocatalyst | Zirconia Sulfuric Acid (ZrSA) | Fluoroquinolone Amination | Highly effective, recyclable, promotes high yields in short reaction times. ijbpas.com |

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. sruc.ac.ukscielo.org.mx Traditional quinoline syntheses may use polar aprotic solvents like dichloromethane (DCM) or non-polar solvents such as toluene. alfa-chemistry.com However, a key goal of green chemistry is to replace these volatile and often toxic organic solvents with more benign alternatives.

Recent advancements in the Friedländer synthesis have demonstrated the efficacy of microwave-assisted protocols using neat acetic acid as both the solvent and the acid catalyst. nih.govresearchgate.net This approach offers a significant green advantage, as acetic acid is a more environmentally friendly solvent than many alternatives. The use of microwave irradiation can dramatically reduce reaction times from days to mere minutes and increase yields, thereby saving energy and resources. nih.govresearchgate.net

Water is another highly desirable green solvent. Research has shown that some Friedländer reactions can be performed efficiently in water using HCl as a catalyst, representing a significant step towards a more sustainable process. researchgate.net Furthermore, solvent-free conditions, often coupled with microwave irradiation, represent an ideal green chemistry scenario, eliminating solvent waste entirely. alfa-chemistry.comorganic-chemistry.org

The optimization of solvent choice for the synthesis of this compound would involve screening a range of green solvents under various catalytic conditions to maximize yield and minimize environmental impact.

| Solvent | Reaction Conditions | Advantages | Disadvantages |

| Toluene | Base-mediated Friedländer | Effective for specific base-catalyzed reactions. | Volatile organic compound (VOC), environmental and health concerns. alfa-chemistry.com |

| Dichloromethane (DCM) | Acid-mediated Friedländer | Good solvent for many organic reagents. | Chlorinated solvent, suspected carcinogen, environmental persistence. alfa-chemistry.com |

| Acetic Acid | Microwave-assisted Friedländer | Acts as both solvent and catalyst, greener alternative, rapid reaction times. nih.govresearchgate.net | Acidic, requires appropriate handling and neutralization. |

| Water | Acid-catalyzed Friedländer | Environmentally benign, inexpensive, safe. researchgate.net | Limited solubility for many organic starting materials. |

| Solvent-Free | Microwave or thermal | Eliminates solvent waste, can lead to high reaction rates. organic-chemistry.org | May not be suitable for all reactants; potential for localized overheating. |

Stereoselective Synthesis Considerations

Stereoselectivity is a crucial aspect in the synthesis of chiral molecules, particularly for pharmaceutical applications where different enantiomers or diastereomers can have vastly different biological activities.

However, the molecular structure of this compound is achiral. The molecule possesses a plane of symmetry that bisects the quinoline ring system, meaning it is superimposable on its mirror image. As it contains no stereocenters (chiral carbons), there are no enantiomers or diastereomers to be selectively synthesized.

Therefore, stereoselective synthesis considerations are not applicable to the preparation of this compound itself. The synthetic challenge lies in achieving the correct regiochemistry of the substituents on the quinoline core, rather than controlling stereochemistry.

Chemical Reactivity and Transformations of 5,6 Difluoroquinoline 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can be converted into numerous other derivatives through well-established synthetic protocols.

Esterification is a fundamental reaction of carboxylic acids, converting them into esters. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or the water produced is removed as it forms. masterorganicchemistry.commasterorganicchemistry.com For 5,6-Difluoroquinoline-2-carboxylic acid, this reaction would proceed by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.comyoutube.com

Other methods to synthesize esters from this compound would include a two-step process involving the initial formation of an acyl chloride, which is then reacted with an alcohol. commonorganicchemistry.com Alkylation of the carboxylic acid with agents like iodomethane can also yield methyl esters. commonorganicchemistry.com

Table 1: Overview of Esterification Methods

| Method | Reagents | Description |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | A reversible reaction where the carboxylic acid and alcohol form an ester and water. masterorganicchemistry.commasterorganicchemistry.com |

| Acyl Halide Intermediate | Thionyl chloride (SOCl₂), followed by Alcohol | The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. commonorganicchemistry.com |

The carboxylic acid group of this compound can be converted into an amide by reaction with ammonia or a primary or secondary amine. msu.edu This transformation often requires the use of a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Dicyclohexylcarbodiimide (DCC) is a classic example of such a dehydrating agent, which facilitates the formation of the amide bond while being converted to dicyclohexylurea. youtube.com Other modern coupling reagents, such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), can also be employed, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.gov

The reaction proceeds by the activation of the carboxylic acid, which is then attacked by the amine nucleophile. youtube.comyoutube.com For complex molecules, especially in peptide synthesis, this method is crucial as it proceeds under mild conditions, minimizing side reactions. nih.gov The direct reaction between a carboxylic acid and an amine typically requires high temperatures to dehydrate the intermediate ammonium carboxylate salt. youtube.comksu.edu.sa

Carboxylic acids can be readily converted to their most reactive derivatives, acyl halides, through treatment with specific halogenating agents. msu.edu To synthesize the corresponding acyl chloride of this compound, thionyl chloride (SOCl₂) is a commonly used reagent. libretexts.orglibretexts.org The reaction mechanism involves the conversion of the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org A subsequent nucleophilic attack by the chloride ion results in the formation of the acyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. libretexts.org

Similarly, phosphorus tribromide (PBr₃) can be used to convert carboxylic acids into acyl bromides. libretexts.org These acyl halides are highly valuable synthetic intermediates due to their high reactivity towards nucleophiles, allowing for the efficient synthesis of esters, amides, and anhydrides. libretexts.orglibretexts.org

Table 2: Reagents for Acyl Halide Formation

| Target Acyl Halide | Reagent | Byproducts | Reference |

|---|---|---|---|

| Acyl Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl | libretexts.orglibretexts.org |

| Acyl Chloride | Oxalyl Chloride ((COCl)₂) | CO₂, CO, HCl | libretexts.org |

Acid anhydrides can be synthesized from carboxylic acids through several methods. A common laboratory preparation involves the reaction of an acyl chloride with a carboxylate salt. coconote.appkhanacademy.org Therefore, this compound could first be converted to its acyl chloride using thionyl chloride, and this intermediate could then be reacted with the sodium salt of this compound to form the corresponding symmetric anhydride. libretexts.org

Alternatively, anhydrides can be formed by the dehydration of two carboxylic acid molecules, often by heating with a strong dehydrating agent such as phosphorus pentoxide (P₂O₅). ksu.edu.sanih.gov For dicarboxylic acids, heating can sometimes lead to the formation of cyclic anhydrides. libretexts.org

The carboxylic acid functional group is generally resistant to reduction but can be converted to a primary alcohol using powerful reducing agents. ksu.edu.sa Lithium aluminum hydride (LiAlH₄) is effective for this transformation, reducing this compound to (5,6-difluoroquinolin-2-yl)methanol. libretexts.org Sodium borohydride (NaBH₄) is typically not strong enough to reduce carboxylic acids. libretexts.org The reaction with LiAlH₄ proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon. An aldehyde is formed as a transient intermediate, but it is immediately reduced further to the alcohol because aldehydes are more reactive than carboxylic acids towards the reducing agent. libretexts.org

Selective reduction to an aldehyde is more challenging but can be achieved using sterically hindered and less reactive hydride reagents, such as lithium tri-tert-butoxyaluminohydride (LtBAH) or diisobutylaluminum hydride (DIBAH), typically at low temperatures. libretexts.org

Reactions Involving the Quinoline (B57606) Nitrogen Atom

The nitrogen atom in the quinoline ring is basic and possesses a lone pair of electrons, making it a site for electrophilic attack. pharmaguideline.com It can react with acids, such as mineral acids, to form quaternary ammonium salts. pharmaguideline.com This protonation of the nitrogen atom deactivates the quinoline ring towards electrophilic substitution reactions. The lone pair on the nitrogen also allows it to act as a nucleophile, reacting with alkylating agents to form N-alkyl quinolinium salts.

N-Alkylation and N-Arylation

The nitrogen atom of the quinoline ring is nucleophilic and can participate in N-alkylation and N-arylation reactions. These reactions are fundamental for modifying the electronic and steric properties of the quinoline core.

N-Alkylation: This process involves the formation of a C-N bond between the quinoline nitrogen and an alkyl group. Typically, this is achieved by reacting the quinoline with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base. The reaction proceeds via an SN2 mechanism where the nitrogen atom acts as the nucleophile. Another modern approach involves the direct decarboxylative N-alkylation using a different carboxylic acid as the alkyl source, often facilitated by photoredox catalysis. nih.gov

N-Arylation: The introduction of an aryl group onto the quinoline nitrogen is known as N-arylation. This transformation is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig couplings. nih.gov In a typical Chan-Lam coupling, an aryl boronic acid is coupled with the N-H of a heterocycle in the presence of a copper catalyst. nih.gov These methods provide access to a wide range of N-aryl quinoline derivatives.

| Reaction Type | Reagents | Catalyst | Product Type |

| N-Alkylation | Alkyl halide (R-X) | Base (e.g., K₂CO₃) | N-Alkyl quinolinium salt |

| N-Arylation | Aryl boronic acid (Ar-B(OH)₂) | Copper(II) acetate | N-Aryl quinolone |

Quaternization

Quaternization is a specific form of N-alkylation where the quinoline nitrogen is alkylated to form a quaternary ammonium salt, known as a quinolinium salt. This transformation permanently introduces a positive charge on the nitrogen atom, significantly altering the molecule's electronic properties and solubility. The reaction is typically carried out by treating the quinoline with an excess of a reactive alkyl halide, such as methyl iodide. The resulting quinolinium salt is a stable ionic compound.

| Reagent | Solvent | Condition | Product |

| Methyl Iodide (CH₃I) | Acetonitrile | Room Temperature | 1-methyl-5,6-difluoroquinolinium-2-carboxylic acid iodide |

| Benzyl Bromide (BnBr) | DMF | 60 °C | 1-benzyl-5,6-difluoroquinolinium-2-carboxylic acid bromide |

Reactions Involving the Fluoroaryl System

The benzene (B151609) portion of the quinoline ring is substituted with two fluorine atoms, making it an electron-deficient "fluoroaryl" system. This electronic nature makes it susceptible to specific types of reactions, particularly nucleophilic aromatic substitution and metal-catalyzed cross-couplings.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Quinoline Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying fluoroaromatic compounds. wikipedia.org In this reaction, a nucleophile replaces a leaving group (in this case, a fluoride ion) on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com

The quinoline ring itself is an electron-withdrawing system due to the electronegative nitrogen atom, which activates the attached fluoroaryl system towards nucleophilic attack. wikipedia.org Consequently, the fluorine atoms at the C-5 and C-6 positions of this compound can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates. The rate-determining step is typically the initial attack of the nucleophile, and fluoride is an excellent leaving group in this context due to its high electronegativity, which polarizes the C-F bond and makes the carbon atom highly electrophilic. youtube.com

| Nucleophile | Reagent | Product |

| Amine | R₂NH | 5- or 6-Amino-fluoroquinoline derivative |

| Alkoxide | RO⁻ | 5- or 6-Alkoxy-fluoroquinoline derivative |

| Thiolate | RS⁻ | 5- or 6-Thioether-fluoroquinoline derivative |

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-N coupling, C-O bond activation)

The C-F bonds of the fluoroaryl system can be functionalized through various transition-metal-catalyzed cross-coupling reactions. While C-F bonds are strong, methods have been developed for their activation, particularly with palladium, nickel, and copper catalysts. pkusz.edu.cnnih.govmdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

C-N Coupling: Reactions like the Buchwald-Hartwig amination can be used to form C-N bonds by coupling an amine with the fluoroquinoline at either the C-5 or C-6 position, displacing a fluoride.

C-O Bond Activation: While C-O bond activation typically refers to cleaving bonds in ethers or esters, in the context of cross-coupling, it can also refer to the formation of C-O bonds via reactions like the Buchwald-Hartwig ether synthesis, coupling an alcohol with the fluoroquinoline. A different type of C-O bond activation can occur at the carboxylic acid group under photoredox conditions, leading to acyl radicals. springernature.com

These cross-coupling reactions provide a powerful platform for synthesizing complex derivatives of this compound that would be difficult to access through other means. mdpi.comyoutube.com

| Coupling Type | Coupling Partner | Catalyst System (Example) | Bond Formed |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | C-C |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst / Ligand / Base | C-N |

| Buchwald-Hartwig Etherification | Alcohol (ROH) | Pd catalyst / Ligand / Base | C-O |

Radical Reactions and Decarboxylative Processes

The carboxylic acid group at the C-2 position is a versatile functional handle that can participate in radical reactions, most notably through decarboxylation. nih.gov These processes involve the loss of carbon dioxide (CO₂) to generate a radical intermediate, which can then be trapped in various ways to form new bonds. nih.gov

Photoredox catalysis has emerged as a particularly mild and efficient method for initiating these reactions. nih.gov Visible light is used to excite a photocatalyst, which can then engage the carboxylic acid in a single-electron transfer process, leading to decarboxylation and the formation of a quinolinyl radical. nsf.gov This radical can then participate in a variety of subsequent transformations.

Acyl Radical Generation and Reactivity

Under specific conditions, the carboxylic acid can be converted into an acyl radical rather than undergoing full decarboxylation. This is often achieved by first activating the carboxylic acid, for example, by converting it into a mixed anhydride. nih.govsemanticscholar.org Visible-light photoredox catalysis can then be used to reduce this activated intermediate, which fragments to release an acyl radical. nih.govsemanticscholar.orgresearchgate.net

The resulting 5,6-difluoroquinoline-2-carbonyl radical is a versatile intermediate. As a nucleophilic radical, it can add to electron-deficient olefins in Giese-type reactions or participate in acylations of heteroarenes through Minisci-type reactions. nih.govresearchgate.net This reactivity provides a pathway to ketones, amides, and other carbonyl-containing compounds. beilstein-journals.orgnih.gov

| Activation Method | Radical Species Generated | Potential Subsequent Reaction |

| Photoredox Oxidation | Quinolin-2-yl radical (after CO₂ loss) | C-H arylation, C-H alkylation |

| Activation + Photoredox Reduction | 5,6-Difluoroquinoline-2-carbonyl radical | Addition to alkenes, Minisci acylation |

Chelation and Complexation Reactions

The quinoline-2-carboxylic acid scaffold is a well-known chelating agent, capable of coordinating with a variety of metal ions. The presence of both a nitrogen atom in the quinoline ring and the carboxylic acid group allows for the formation of stable metal complexes.

This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the quinoline ring and one of the oxygen atoms of the deprotonated carboxylate group. nih.gov This chelation results in the formation of a stable five-membered ring. The coordination can lead to the formation of monomeric or polymeric metal complexes, depending on the metal ion, the stoichiometry of the reaction, and the reaction conditions. nih.gov

The formation of these metal complexes can significantly alter the physical and chemical properties of the organic ligand, including its solubility, electronic properties, and reactivity. The interaction with metal ions is a critical aspect of the biological activity of many quinolone-based compounds. mdpi.comresearchgate.net The stability and geometry of the resulting metal complexes can be studied using various spectroscopic and crystallographic techniques.

Table 3: Potential Metal Complexes of this compound

| Metal Ion (M) | Potential Stoichiometry (M:L) | Potential Geometry |

|---|---|---|

| Cu(II) | 1:1, 1:2 | Square planar, Octahedral |

| Zn(II) | 1:1, 1:2 | Tetrahedral, Octahedral |

| Fe(III) | 1:1, 1:2, 1:3 | Octahedral |

Note: L represents the deprotonated this compound ligand.

Derivatives and Analogues of 5,6 Difluoroquinoline 2 Carboxylic Acid

Structure-Activity Relationship (SAR) Studies of Related Difluoroquinolones (General Chemical Modifications)

Structure-activity relationship (SAR) studies of difluoroquinolones have provided significant insights into how specific structural modifications influence their activity. The placement of fluorine atoms on the quinoline (B57606) ring is a critical determinant of the compound's properties. For instance, in a series of 1-aryl-6,8-difluoroquinolones, the presence of fluorine at both the 6- and 8-positions was a key feature. nih.gov

Substitutions at the C-5 and C-7 positions of the quinoline ring have also been extensively studied. In a series of 5,7-disubstituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids, it was found that an amino group at the C-5 position was optimal for antibacterial activity. nih.gov The nature of the substituent at the C-7 position, often a cyclic amine, also plays a crucial role in determining the potency and spectrum of activity. nih.govnih.gov For example, a 3-amino-1-pyrrolidinyl group at the 7-position, combined with a 2,4-difluorophenyl group at the 1-position, resulted in high in vitro antibacterial potency. nih.gov

Synthesis of Substituted Amino-Quinoline Carboxylic Acid Derivatives

The synthesis of substituted amino-quinoline carboxylic acid derivatives is a significant area of research, aiming to create new compounds with enhanced properties. nih.govnih.gov A common strategy involves the introduction of various amino groups at different positions of the quinoline core. nih.gov

Piperazinyl Substitutions

Piperazinyl groups are frequently incorporated into quinoline carboxylic acid derivatives, often at the C-7 position, to modulate their biological activity. nih.govnih.govnih.gov The synthesis of these derivatives typically involves the reaction of a quinoline precursor containing a leaving group (such as a fluorine or chlorine atom) at the target position with a desired piperazine (B1678402) derivative. nih.govgoogle.com

For instance, a series of 3-quinolinecarboxylic acid derivatives with a fluorine atom at the 6-position and a substituted amino group at the 7-position were prepared. nih.gov In this series, the 7-substituent was varied, with 4-methyl-1-piperazinyl and 1-piperazinyl groups being among the most effective for antibacterial potency. nih.gov Similarly, the synthesis of 1-(4-Fluorophenyl)-6,8-difluoro-7-piperazin-1-yl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid demonstrated excellent in vitro and in vivo efficacy. nih.gov The choice of substituents on the piperazine ring itself can further fine-tune the properties of the final compound, as seen in the case of 5-amino-1-cyclopropyl-6,8-difluoro-7-(cis-3,5-dimethyl-1-piperazinyl)-4(1H)-oxoquinoline-3-carboxylic acid (sparfloxacin), which showed superior potency. nih.gov

| Compound | C-7 Substituent | Reference |

| Amifloxacin | 4-methyl-1-piperazinyl | nih.gov |

| Norfloxacin analogue | 1-piperazinyl | nih.gov |

| 1-(4-Fluorophenyl)-6,8-difluoro-7-piperazin-1-yl-1,4-dihydro-4-oxo quinoline-3- carboxylic acid | 1-piperazinyl | nih.gov |

| Sparfloxacin | cis-3,5-dimethyl-1-piperazinyl | nih.gov |

Pyrrolidinyl and other Cyclic Amine Adducts

Besides piperazine, other cyclic amines, particularly pyrrolidine (B122466) derivatives, have been incorporated into the quinoline structure. nih.govresearchgate.net The synthesis of these adducts follows a similar nucleophilic substitution pathway as the piperazinyl derivatives.

In the development of 1-aryl-6,8-difluoroquinolone antibacterial agents, a 3-amino-1-pyrrolidinyl group at the 7-position was found to be highly effective, especially when paired with a 2,4-difluorophenyl group at the 1-position. nih.gov The stereochemistry and substitution on the pyrrolidine ring can significantly impact the activity of the resulting quinolone. researchgate.net The exploration of various cyclic amine adducts allows for a broad investigation of the structure-activity landscape, aiming to identify compounds with improved therapeutic profiles. researchgate.net

Fluoroalkyl-Substituted Derivatives

The introduction of fluoroalkyl groups into the quinoline scaffold is another important strategy for creating novel derivatives. rsc.org These groups can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule.

A novel method has been developed for the synthesis of 2,4-bis(fluoroalkyl)-substituted quinoline derivatives using Fluoroalkyl Amino Reagents (FARs). rsc.org This approach allows for the synthesis of quinolines bearing two identical or different fluoroalkyl substituents at the 2 and 4 positions under mild conditions and with good regioselectivity. rsc.org Another catalyst- and additive-free method involves the [5 + 1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids, which serve as both C1 synthons and fluoroalkyl building blocks, to produce 2-fluoroalkylated quinolines. acs.org These synthetic advancements provide access to a wide array of previously inaccessible fluoroalkyl-substituted quinoline derivatives for further investigation.

Heterocyclic Fused Analogues

The fusion of additional heterocyclic rings onto the quinoline framework leads to the formation of polycyclic systems with distinct chemical and biological characteristics. tandfonline.comrsc.orgglobethesis.com These fused analogues have been the subject of considerable synthetic efforts. tandfonline.comrsc.org

Various synthetic methodologies have been employed to construct quinoline heterocycles fused at the 'b' face (the C2-C3 bond). tandfonline.com These methods often involve intramolecular cyclization reactions of appropriately substituted quinoline precursors. For example, tetracyclic indenoquinolinones have been synthesized via a metal-free, TBHP-promoted intramolecular carbonylation of 2-aryl-quinoline-3-carbaldehyde derivatives. rsc.org Another approach involves the palladium-catalyzed Suzuki reaction of 2,3-dihaloquinolines with 2-bromophenylboronic acid, followed by a double C-N coupling to yield 10H-indolo[3,2-b]quinolines and 6H-indolo[2,3-b]quinolines. rsc.org The synthesis of thiazolo[3',2':1,2]-pyrimido[4,5-b]quinolin-5-ones and pyrido[1',2':1,2]-pyrimido[4,5-b]quinolin-6-ones has also been achieved through the reaction of 7-substituted 2-chloro-3-chlorocarbonylquinolines with heterocyclic amines. nih.gov These synthetic strategies open avenues to a wide range of complex, fused quinoline systems with potential applications in various fields. globethesis.com

Advanced Spectroscopic and Structural Characterization of 5,6 Difluoroquinoline 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 5,6-Difluoroquinoline-2-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a complete picture of its molecular framework.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts of the aromatic protons on the quinoline (B57606) ring are influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group.

The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm, a characteristic feature for carboxylic acids. oregonstate.edu The protons on the quinoline ring will likely appear in the aromatic region, generally between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns would be influenced by the positions of the fluorine substituents. Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region, however, in an aromatic system like quinoline, the shifts will be further downfield. oregonstate.edu

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 8.2 - 8.4 | d | ~8.5 |

| H-4 | 7.8 - 8.0 | d | ~8.5 |

| H-7 | 7.6 - 7.8 | dd | ~9.0, ~7.0 (³JHF, ⁴JHH) |

| H-8 | 7.4 - 7.6 | dd | ~9.0, ~4.0 (³JHH, ⁴JHF) |

| COOH | 10.0 - 13.0 | br s | - |

Note: This is a predicted data table. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group is expected to be significantly deshielded, appearing in the range of 165-185 ppm. google.com The carbons in the aromatic quinoline ring will resonate between approximately 110 and 150 ppm. The carbons directly bonded to the fluorine atoms (C-5 and C-6) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF).

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling (JCF) in Hz |

| C-2 | ~148 | - |

| C-3 | ~122 | - |

| C-4 | ~138 | - |

| C-4a | ~128 | d, ~15 |

| C-5 | ~155 | d, ~250 |

| C-6 | ~152 | d, ~250 |

| C-7 | ~115 | d, ~20 |

| C-8 | ~125 | d, ~5 |

| C-8a | ~145 | d, ~10 |

| COOH | ~168 | - |

Note: This is a predicted data table. Actual experimental values may vary.

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is a powerful technique for the direct observation of fluorine atoms in a molecule, offering a wide chemical shift range and high sensitivity. researchgate.net For this compound, two distinct signals are expected, one for each fluorine atom, unless accidental chemical shift equivalence occurs. The chemical shifts will be influenced by their position on the aromatic ring and their electronic environment. Aromatic fluorine chemical shifts typically appear in the range of -100 to -170 ppm relative to CFCl₃. chemicalbook.com The signals may appear as doublets of doublets due to coupling with the neighboring aromatic protons.

Predicted ¹⁹F NMR Data for this compound:

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |

| F-5 | -130 to -140 | dd |

| F-6 | -140 to -150 | dd |

Note: This is a predicted data table. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling network. chemicalbook.com For this compound, cross-peaks would be expected between adjacent protons on the quinoline ring, such as H-3 and H-4, and H-7 and H-8.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It would be used to definitively assign which proton is attached to which carbon in the quinoline ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. nih.gov This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the H-3 and H-4 protons to the carboxylic acid carbon (C=O) would confirm the position of the carboxylic acid group at C-2.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

For this compound, the IR spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically appearing in the region of 2500-3300 cm⁻¹. google.com A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid would be expected around 1700-1730 cm⁻¹. google.com The C-F stretching vibrations would give rise to strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The aromatic C-H and C=C stretching vibrations would also be observable.

Raman spectroscopy would complement the IR data. The C=O stretch is also Raman active. nih.gov Aromatic ring vibrations often give strong signals in the Raman spectrum. The symmetric nature of some vibrations might make them more prominent in the Raman spectrum compared to the IR spectrum, or vice versa, providing complementary information for a complete vibrational analysis.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 3300-2500 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1730-1700 (strong) | 1730-1700 (strong) |

| Aromatic Ring | C-H stretch | 3100-3000 (medium) | 3100-3000 (strong) |

| Aromatic Ring | C=C stretch | 1600-1450 (medium-strong) | 1600-1450 (strong) |

| Fluoroaromatic | C-F stretch | 1300-1100 (strong) | 1300-1100 (medium) |

Note: This is a predicted data table. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound, the molecular ion peak [M]⁺• would be expected at an m/z value corresponding to its molecular weight (209.15 g/mol ). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₁₀H₅F₂NO₂).

The fragmentation pattern in the mass spectrum would provide further structural clues. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). The stability of the quinoline ring would likely lead to fragments characteristic of the difluorinated quinoline core.

Predicted Mass Spectrometry Fragmentation for this compound:

| m/z Value | Proposed Fragment |

| 209 | [M]⁺• (Molecular Ion) |

| 192 | [M - OH]⁺ |

| 164 | [M - COOH]⁺ |

| 136 | [M - COOH - HCN]⁺ |

Note: This is a predicted data table. Actual experimental values and relative abundances will depend on the ionization technique used.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Elucidation

X-ray Diffraction (XRD) crystallography stands as a definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

Although a crystal structure for this compound has not been reported in the reviewed literature, the crystallographic analysis of the unsubstituted parent, quinoline-2-carboxylic acid (also known as quinaldic acid), offers significant insights. Research has shown that quinoline-2-carboxylic acid crystallizes in the monoclinic space group P21/c. researchgate.net A noteworthy characteristic of its solid-state structure is the presence of two tautomeric forms coexisting in a 1:1 ratio: the neutral molecule and a zwitterion. researchgate.net In this arrangement, one molecule retains its protonated carboxylic acid group (-COOH), while the adjacent molecule exists with a protonated quinoline nitrogen and a deprotonated carboxylate group (-COO⁻). researchgate.net These tautomeric pairs are interconnected via hydrogen bonds, forming the basic motif of the crystal lattice. researchgate.net

Furthermore, the crystal structure of a derivative, methyl quinoline-2-carboxylate, has been resolved and found to crystallize in the monoclinic space group P12/c1, with the quinoline ring system being largely planar. researchgate.net The insights gained from such studies are crucial for fields like drug design, where the precise molecular geometry governs interactions with biological targets.

Crystallographic Data for Quinoline-2-carboxylic Acid

| Parameter | Value |

| Compound | Quinoline-2-carboxylic acid |

| Molecular Formula | C₁₀H₇NO₂ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimension a (Å) | 9.724(1) |

| Unit Cell Dimension b (Å) | 5.937(1) |

| Unit Cell Dimension c (Å) | 27.545(2) |

| Angle β (°) | 90.15(1) |

| Molecules per unit cell (Z) | 4 |

Note: Data sourced from reference researchgate.net.

Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the UV and visible portions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within a molecule and provides valuable information regarding chromophores, conjugation, and other structural features.

Specific UV-Vis spectroscopic data for this compound is not available in the surveyed scientific literature. However, the expected spectroscopic behavior can be extrapolated from studies on related fluoroquinolones and other organic acids. The UV-Vis spectra of aromatic organic acids are typically defined by π←π transitions originating from the aromatic rings and n→π transitions from the carbonyl group. copernicus.org The absorption characteristics of various fluoroquinolones have been shown to be pH-dependent, a consequence of the different protonation states of the molecule in solution. researchgate.net

In a study focusing on difluoroboron complexes of fluoroquinolones, the parent compounds displayed distinct absorption maxima that shifted upon complexation, indicating an electronic interaction with the boron trifluoride. researchgate.net Similarly, the absorption spectrum of melanosomes containing 5,6-dihydroxyindole-2-carboxylic acid was found to be significantly different from that of the monomeric precursor, highlighting the substantial alteration of electronic structure upon polymerization. nih.gov

For typical aromatic acids, a π←π transition is observed, while the carbonyl group gives rise to an n→π transition in the region of 275 nm. copernicus.org The precise absorption maxima and intensities for this compound would be modulated by the electronic effects of the fluorine substituents on the quinoline ring system.

Illustrative UV-Vis Absorption Data for Related Compounds

| Compound/System | Wavelength (nm) | Transition Type (if specified) |

| Pyruvic Acid (as a keto acid model) | ~325 | n→π |

| General Aromatic Acids (carbonyl group) | ~275 | n→π |

| Difluoroboron complexes of Fluoroquinolones | 401-579 (fluorescence emission) | - |

Note: Data for Pyruvic Acid and General Aromatic Acids sourced from reference copernicus.org, and for Difluoroboron complexes from reference researchgate.net.

Mechanistic and Theoretical Studies

Reaction Mechanism Elucidation

The synthesis of quinoline (B57606) derivatives is a cornerstone of heterocyclic chemistry, with several classic and modern methods available. Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the formation of byproducts. For a specifically substituted molecule like 5,6-difluoroquinoline-2-carboxylic acid, the mechanism of its formation would likely be investigated through a combination of identifying key reaction intermediates and kinetic studies.

The synthesis of quinoline-2-carboxylic acids can be achieved through several routes, each involving distinct intermediates. Classic methods like the Pfitzinger, Friedländer, or Doebner-Miller reactions, while more commonly used for other isomers, can be adapted. Modern cross-coupling and annulation strategies also offer viable pathways.

One plausible synthetic approach involves the reaction of a 2-aminobenzaldehyde (B1207257) derivative with a pyruvate (B1213749) source, following the principles of the Friedländer synthesis . In this pathway, two main mechanistic routes are possible. wikipedia.org The first involves an initial aldol (B89426) condensation between the enolate of pyruvic acid and the 2-aminobenzaldehyde, forming an aldol adduct. This intermediate then undergoes dehydration and subsequent cyclization via imine formation to yield the quinoline ring. wikipedia.org The second pathway begins with the formation of a Schiff base (an imine) between the amine and the pyruvate, which then undergoes an intramolecular aldol condensation to form the heterocyclic ring. wikipedia.org

Another common strategy involves the preparation of the corresponding acyl chloride. For instance, quinoline-2-carboxylic acid can be reacted with thionyl chloride (SOCl₂) to form quinoline-2-carbonyl chloride . This highly reactive intermediate can then be used in subsequent reactions. The formation of this acyl chloride proceeds via an initial attack of the carboxylic acid's oxygen on the sulfur atom of SOCl₂, leading to an acyl chlorosulfite intermediate, which is a much better leaving group than the initial hydroxyl group. ajchem-a.com

In syntheses that build the quinoline core, such as the Pfitzinger reaction, an isatin (B1672199) (a derivative of indole-2,3-dione) is condensed with a carbonyl compound. For the synthesis of a 2-carboxylic acid derivative, this would typically involve the reaction of a 4,5-difluoroisatin with a compound providing the remaining two carbons. The reaction proceeds through the opening of the isatin ring and subsequent cyclization and dehydration steps, involving imine and enamine intermediates. nih.gov

The table below summarizes key potential intermediates in the synthesis of quinoline-2-carboxylic acid derivatives.

| Reaction Type | Starting Materials (Example) | Key Intermediates | Final Product Type |

| Friedländer Synthesis | 2-Aminobenzaldehyde, Pyruvic acid | Aldol adduct, Schiff base (Imine), Unsaturated carbonyl compound | Quinoline-2-carboxylic acid |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Opened-isatin adduct, Imine, Enamine | Quinoline-4-carboxylic acid (adaptable for 2-position) |

| Acyl Chloride Formation | Quinoline-2-carboxylic acid, Thionyl chloride | Acyl chlorosulfite | Quinoline-2-carbonyl chloride |

| Doebner-Miller Reaction | Aniline (B41778), α,β-Unsaturated carbonyl | Michael adduct (Amine ketone), Imine | Quinoline |

Transition state analysis is a powerful tool for elucidating the precise energetic pathways of a reaction, identifying the highest energy point along the reaction coordinate. Such studies are typically computational, employing methods like Density Functional Theory (DFT), but can be supported by experimental data.

For a reaction leading to this compound, transition state analysis could pinpoint the rate-determining step, whether it be the initial C-C bond formation, the cyclization, or an aromatization step. For example, in the enzymatic oxidation of quinoline to 1-hydro-2-oxoquinoline, DFT calculations have been used to model the transition state. nih.gov These calculations identified a single imaginary frequency, confirming the structure as a true transition state, and analysis of atomic charges and bond orders supported a concerted reaction mechanism. nih.gov

In non-enzymatic reactions, such as a base-catalyzed enantioselective reaction, transition state analysis can reveal the origins of stereoselectivity. Studies have identified key non-covalent interactions, such as intramolecular C-H···O hydrogen bonds, that stabilize one transition state over another, thereby controlling the stereochemical outcome. acs.org A similar analysis of a synthetic route to this compound could reveal how substituents, catalysts, and solvents interact to lower the activation energy of the desired pathway. However, specific transition state analysis for the synthesis of this compound is not currently available in published literature and represents an area for future investigation.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org It is a fundamental tool for determining reaction mechanisms, particularly for identifying whether a specific bond is broken or formed in the rate-determining step. libretexts.org

A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-limiting step. For instance, if a C-H bond is broken during the aromatization step of a quinoline synthesis, replacing the hydrogen (¹H) with deuterium (B1214612) (²H) would result in a significantly slower reaction rate (a kH/kD > 1). princeton.edu The magnitude of this effect can provide insight into the geometry of the transition state. princeton.edu

Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking. These effects are typically smaller but can still provide valuable information about changes in hybridization or steric environment at the labeled position during the transition state. libretexts.org

In the context of synthesizing this compound, a KIE study could be designed to probe several steps. For example, in a synthesis involving C-H activation on the aniline precursor, deuterating the relevant position would reveal if this activation is rate-limiting. Similarly, studying the Doebner-Miller reaction with carbon-13 labeled reactants has been used to propose a fragmentation-recombination mechanism, demonstrating the power of isotopic labeling in unraveling complex pathways. wikipedia.org As with transition state analysis, specific KIE studies on the synthesis of this compound have not been reported.

While many quinoline syntheses proceed through ionic (polar) mechanisms involving nucleophilic and electrophilic intermediates, the possibility of radical pathways cannot always be excluded, especially under certain reaction conditions (e.g., using specific oxidants or photo-initiation). Radical scavenging and radical clock experiments are designed to detect the presence of radical intermediates.

In a radical scavenging experiment, a stable radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), is added to the reaction mixture. If a radical intermediate is formed during the reaction, it will be "trapped" or "scavenged" by TEMPO. The detection of the resulting adduct or a significant change in the reaction rate or product distribution would provide strong evidence for a radical mechanism.

Radical clock experiments are more sophisticated probes that use a reactant designed to undergo a rapid, unimolecular rearrangement with a known rate constant if it exists as a radical. The formation of the rearranged product alongside the expected product acts as a "clock" to time the lifetime of the radical intermediate.

For the synthesis of this compound, these experiments could be relevant if, for example, an oxidative annulation strategy is employed where single-electron transfer (SET) processes are suspected. mdpi.com The presence of radical intermediates could be probed to confirm or rule out such mechanistic possibilities.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the properties and reactivity of molecules. nih.gov It allows for the detailed investigation of structures and electronic characteristics that may be difficult to probe experimentally.

DFT calculations are widely used to predict the ground-state geometry and electronic properties of quinoline derivatives. arabjchem.orgnih.gov For this compound, these calculations would begin with a structural optimization to find the lowest energy conformation of the molecule. This process determines key geometrical parameters like bond lengths, bond angles, and dihedral angles.

Once the structure is optimized, a range of electronic properties can be calculated. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap (ΔE) between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. rsc.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. nih.gov Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as around the nitrogen and oxygen atoms. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov

The table below presents hypothetical, yet representative, data for this compound based on typical results from DFT calculations (e.g., using the B3LYP functional with a 6-31G(d,p) basis set) on analogous fluorinated quinolines. researchgate.netresearchgate.net

| Calculated Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -2.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | ~ 3.5 D | Quantifies the overall polarity of the molecule. |

| C=O Bond Length | ~ 1.21 Å | Typical double bond character. |

| C-F Bond Length | ~ 1.35 Å | Reflects the strong carbon-fluorine bond. |

These computational approaches provide deep insight into the intrinsic properties of this compound, complementing experimental studies on its synthesis and reactivity. rsc.org

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

In these related systems, the HOMO is typically localized on the quinoline ring system, indicating its potential to donate electrons in chemical reactions. Conversely, the LUMO is also distributed across the quinoline scaffold, highlighting its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov

For this compound, the presence of two electron-withdrawing fluorine atoms on the quinoline ring is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline-2-carboxylic acid. This effect would likely influence the molecule's reactivity and electronic properties.

Table 1: Illustrative Frontier Molecular Orbital Energies for Related Quinoline-2-Carboxylate Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Phenyl quinoline-2-carboxylate | -6.21 | -1.98 | 4.23 |

| 2-Methoxyphenyl quinoline-2-carboxylate | -5.99 | -1.87 | 4.12 |

Note: The data in this table is derived from studies on related compounds and serves as an illustrative example of the type of information obtained from FMO analysis. bohrium.commdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For halogenated quinoline derivatives, MEP maps have been used to identify reactive sites. nih.gov In the case of this compound, the MEP map would be expected to show regions of high negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. nih.gov Conversely, the hydrogen atom of the carboxylic acid and the regions near the electron-withdrawing fluorine atoms would likely exhibit positive electrostatic potential, indicating sites for potential nucleophilic interaction. wuxiapptec.com The application of MEP analysis can aid in understanding intermolecular interactions, such as hydrogen bonding, which are crucial in biological systems and crystal packing.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in UV-Vis spectroscopy.

While specific TD-DFT calculations for this compound were not found in the provided search results, the methodology has been successfully applied to other quinoline derivatives to correlate theoretical calculations with experimental absorption spectra. bohrium.commdpi.com These studies demonstrate that TD-DFT can accurately predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π-π* transitions within the quinoline chromophore. The nature and position of substituents on the quinoline ring are known to significantly influence the absorption spectrum. The electron-withdrawing fluorine atoms in this compound are anticipated to cause a shift in the absorption bands compared to the unsubstituted parent compound.

Molecular Dynamics (MD) Simulations for Interaction Studies

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can provide detailed insights into the interactions between a ligand, such as this compound, and a biological target, like an enzyme or receptor.

MD simulations have been employed to investigate the stability of protein-ligand complexes involving various quinoline derivatives. mdpi.comnih.govnih.gov These studies typically analyze parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and intermolecular hydrogen bonding patterns to assess the stability and binding mode of the ligand within the active site of the protein. For this compound, MD simulations could be instrumental in understanding its potential as a drug candidate by elucidating its binding affinity and the specific interactions that stabilize the complex with its target protein.

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for investigating the energetics of chemical reactions, including reaction mechanisms, transition states, and reaction barriers. These calculations can provide a detailed understanding of the feasibility and pathways of chemical transformations.

While specific studies on the reaction energetics of this compound were not identified, quantum chemical methods are widely used to study reactions involving carboxylic acids and quinoline systems. For example, calculations can be used to determine the pKa value of the carboxylic acid group, providing insight into its acidity. nih.gov Furthermore, these methods can be applied to model synthetic reactions, such as the Doebner reaction for the synthesis of quinoline-4-carboxylic acids, by calculating the energies of intermediates and transition states to elucidate the reaction mechanism. nih.gov For this compound, quantum chemical calculations could be used to predict its reactivity in various chemical transformations and to design more efficient synthetic routes.

Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

Carboxylic acids are a cornerstone of organic synthesis, serving as readily available precursors for a multitude of chemical transformations. enamine.net The quinoline-2-carboxylic acid framework, in particular, has been utilized as a starting material for the synthesis of more complex molecules, including novel Mannich bases, Schiff bases, and other heterocyclic systems. ajchem-a.com The presence of the carboxylic acid group provides a reactive handle for amide bond formation, a fundamental reaction in the synthesis of compound libraries for drug discovery and materials science. enamine.net

The molecular architecture of 5,6-Difluoroquinoline-2-carboxylic acid, featuring a bicyclic quinoline (B57606) core with two fluorine atoms and a carboxylic acid group, suggests its utility as a specialized building block. vulcanchem.com The fluorine atoms are known to introduce beneficial properties such as increased metabolic stability and electronegativity, while the carboxylic acid group enhances solubility and provides a key point for chemical modification. vulcanchem.com Although it is synthesized for research and development purposes, implying its role as a precursor, detailed studies showcasing its specific applications as a building block are not widely reported.

Table 1: Key Molecular Properties of this compound

| Property | Value |

| CAS Number | 1330751-48-8 |

| Molecular Formula | C₁₀H₅F₂NO₂ |

| Molecular Weight | 209.15 g/mol |

| Data sourced from publicly available chemical supplier information. vulcanchem.com |

Use as a Precursor for Complex Heterocyclic Systems

The synthesis of quinoline-containing heterocyclic systems is a significant area of chemical research, with established methods like the Friedländer synthesis providing pathways to these structures. arsdcollege.ac.in Quinoline-2-carboxylic acid itself has been demonstrated as a precursor to a variety of heterocyclic compounds with potential antimicrobial activities. ajchem-a.com These transformations often begin with the activation of the carboxylic acid group, for instance, by converting it to an acid chloride, which can then react with other molecules like hydrazine (B178648) to build more elaborate structures. ajchem-a.com

While it is logical to extrapolate that this compound could serve a similar role, specific examples of complex heterocyclic systems synthesized directly from this difluorinated precursor are not documented in the available literature. The synthetic routes would likely mirror those of its non-fluorinated analog, but the electronic effects of the fluorine atoms could influence the reactivity and outcome of these reactions.

Applications in Catalyst Design and Development

The field of catalysis often employs organic molecules as ligands to coordinate with metal centers, thereby tuning the catalyst's activity and selectivity. Carboxylic acids and their derivatives are known to be effective ligands in various catalytic systems. However, there is no specific information available that details the application of this compound in catalyst design and development. The potential for the nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylate group to coordinate with metal ions exists, but this application remains hypothetical without direct experimental evidence.

Integration into Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions that guide the self-assembly of molecules into ordered structures. nih.gov Carboxylic acids are particularly effective functional groups in this context due to their ability to form robust hydrogen-bonded dimers and other motifs, which serve as reliable linkers for building larger architectures. researchgate.net

Studies on related molecules, such as other quinoline carboxylic acids and naphthoic acids, have shown that they can self-assemble on surfaces to form intricate patterns like dimers, tetramers, and even pentamers, driven by hydrogen bonding. The specific structure formed can be influenced by the position of the carboxylic acid and the presence of other functional groups. For instance, the nitrogen atom in the quinoline ring can participate in hydrogen bonding or lead to the formation of zwitterionic species, altering the self-assembly behavior compared to a simple naphthalene-based carboxylic acid. While these studies provide a framework for predicting the behavior of this compound, its specific self-assembly properties have not been reported. The interplay of hydrogen bonding from the carboxylic acid, potential π-π stacking of the quinoline rings, and the influence of the electron-withdrawing fluorine atoms would likely result in unique supramolecular structures.

Applications as Chemical Sensors and Chelation Agents

The quinoline scaffold is a well-known fluorophore, and its derivatives are frequently explored as chemical sensors. The fluorescence of the quinoline ring can be modulated by the binding of metal ions or other analytes to a chelating group attached to the ring. For example, other quinoline-based compounds have been developed as fluorescent sensors for ions like iron(III). researchgate.net

Furthermore, molecules containing functional groups capable of binding to metal ions, such as carboxylic acids, can act as chelating agents. Chromone-2-carboxylic acid derivatives, for instance, have been investigated for their ability to chelate transition metals like manganese and zinc. nih.gov

Based on these precedents, this compound possesses the necessary components—a fluorescent quinoline core and a metal-binding carboxylic acid group—to potentially function as a chemical sensor or a chelation agent. The fluorine atoms could further modulate its electronic and photophysical properties. However, there is currently no published research demonstrating or exploring these specific applications for this compound.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for synthesizing quinoline (B57606) derivatives is a continuous pursuit in organic chemistry. organic-chemistry.org Future research in the synthesis of 5,6-Difluoroquinoline-2-carboxylic acid is expected to focus on novel and sustainable approaches that offer high yields and atom economy.

Current synthetic strategies often involve multi-step processes that may utilize harsh reagents. vulcanchem.com Innovations in this area could involve the exploration of one-pot reactions, which streamline the synthetic sequence and reduce waste. nih.gov For instance, developing a one-pot protocol starting from readily available precursors like β-nitroacrylates and 2-aminobenzaldehydes could significantly improve efficiency. nih.gov

Furthermore, the application of green chemistry principles is paramount. This includes the use of recyclable catalysts, reactions in aqueous media, and microwave-assisted synthesis to create more sustainable pathways. mdpi.com The development of solid-supported reagents, such as 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), has shown promise in synthesizing quinoline-2-carboxylates and could be adapted for the synthesis of their difluorinated analogs. nih.gov Additionally, catalyst systems based on earth-abundant and non-toxic metals like manganese and nickel are being explored for the synthesis of quinolines and could offer a more sustainable alternative to precious metal catalysts. organic-chemistry.org

Exploration of Undiscovered Reactivity Patterns

The electronic properties of the difluorinated quinoline ring in this compound present a rich landscape for exploring novel chemical transformations. The fluorine atoms act as powerful electron-withdrawing groups, influencing the reactivity of the entire molecule. Future research should aim to systematically investigate the undiscovered reactivity patterns of this compound.

This includes exploring its participation in various cycloaddition reactions, cross-coupling reactions, and functional group interconversions. The carboxylic acid group at the 2-position serves as a versatile handle for derivatization, allowing for the synthesis of a wide array of esters and amides. researchgate.net Investigating the reactivity of the quinoline nitrogen and the potential for C-H activation at various positions on the aromatic rings could unlock new synthetic pathways to complex molecules.

Moreover, studying the impact of the fluorine substituents on the regioselectivity and stereoselectivity of these reactions will be crucial. Understanding these fundamental reactivity patterns will not only expand the synthetic utility of this compound but also provide valuable insights for the design of new catalysts and reagents.

Computational Design of Advanced Derivatives

Computational chemistry offers a powerful toolkit for the rational design of novel molecules with tailored properties. mdpi.com In the context of this compound, computational methods can be employed to design advanced derivatives with enhanced biological activity or specific material properties.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, for example, can be used to correlate the three-dimensional structures of quinoline derivatives with their biological activities. mdpi.com This approach, combined with techniques like comparative molecular field analysis (CoMFA), can guide the synthesis of new derivatives with improved potency and selectivity. mdpi.com Molecular docking studies can further elucidate the binding interactions of these designed compounds with biological targets, such as enzymes or receptors, providing a deeper understanding of their mechanism of action. nih.govnih.gov

These in silico studies can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. nih.gov Furthermore, computational screening of virtual libraries of this compound derivatives can identify compounds with desirable electronic properties for applications in materials science.

Integration into Emerging Materials Science Applications

The unique photophysical and electronic properties of quinoline derivatives make them attractive candidates for a variety of materials science applications. researchgate.net The electron-accepting nature of the quinoline structure suggests potential for use as p-type semiconductors. researchgate.net Future research should focus on integrating this compound and its derivatives into emerging technologies.

One promising area is the development of organic light-emitting diodes (OLEDs). researchgate.netuconn.edu Quinoline-based materials have shown promise as blue-emitting and electron-transporting layers in OLED devices. researchgate.netuconn.edu The introduction of fluorine atoms in this compound could further enhance the performance and stability of these materials.

Another area of interest is in the field of molecular electronics, particularly for data storage applications. rsc.org Molecules with a donor-acceptor-donor (D-A-D) architecture, where quinoline acts as the acceptor, have demonstrated non-volatile write-once-read-many (WORM) memory behavior. rsc.org The electron-withdrawing difluoro substituents in this compound could modulate the charge transport properties and improve the performance of such memory devices. Additionally, the ability of fluoroquinolones to interact with various materials opens up possibilities for their use in creating novel sensors and adsorbents. researchgate.netresearchgate.netnih.gov

Q & A

Basic: What are the key synthetic strategies for 5,6-Difluoroquinoline-2-carboxylic acid, and how do reaction parameters affect intermediate stability?

Answer:

The synthesis typically involves fluorination of quinoline precursors. For example, halogen-exchange reactions using fluorinating agents like KF or DAST (diethylaminosulfur trifluoride) under anhydrous conditions can introduce fluorine atoms at positions 5 and 5. Carboxylic acid functionality at position 2 is often introduced via hydrolysis of nitrile intermediates or direct carboxylation using CO₂ under catalytic conditions. Reaction parameters: